molecular formula C9H13NO3 B1314982 Tert-butyl furan-3-ylcarbamate CAS No. 56267-48-2

Tert-butyl furan-3-ylcarbamate

Cat. No. B1314982
CAS RN: 56267-48-2
M. Wt: 183.2 g/mol
InChI Key: SBFLPNJYWRKWFT-UHFFFAOYSA-N
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Description

Tert-butyl furan-3-ylcarbamate , also known as tert-butyl 3-furylcarbamate , is an organic compound with the chemical formula C9H13NO3 and a molecular weight of 183.21 g/mol . It belongs to the class of carbamates, which are organic compounds derived from carbamic acid. The compound appears as a colorless solid and has a special aromatic taste . Its lower boiling point and melting point make it a solid at room temperature .


Molecular Structure Analysis

The molecular formula of tert-butyl furan-3-ylcarbamate is C9H13NO3 . It consists of a furan ring (3-furyl) attached to a tert-butyl group. The compound’s structure is characterized by the presence of a carbamate functional group. The molecular weight of tert-butyl furan-3-ylcarbamate is 183.21 g/mol .


Physical And Chemical Properties Analysis

  • Safety Information : Classified as a warning substance (H302) – avoid ingestion. Refer to the MSDS for detailed safety precautions .

Scientific Research Applications

Preparation and Synthetic Applications

  • Diels-Alder Reactions and Rearrangements : Tert-butyl furan-3-ylcarbamate has been utilized in the preparation of various complex organic compounds. For instance, its role in Diels-Alder reactions, a key method for constructing cyclic compounds, has been documented. The compound participates in reactions leading to the formation of hexahydroindolinones, showcasing its utility in synthesizing nitrogen-containing heterocycles (Padwa, Brodney, & Lynch, 2003).

  • Rhodium(I)-Catalyzed Ring-Opening Reactions : Research demonstrates the efficacy of tert-butyl furan-3-ylcarbamate in nucleophilic ring-opening reactions catalyzed by Rhodium(I). This process yields highly functionalized hexahydro-1H-indol-2(3H)-one derivatives, illustrating the compound's potential in advanced organic synthesis and the modification of heterocyclic compounds (Padwa & Wang, 2006).

Structural and Chemical Characterization

  • NMR Spectroscopy : The structure of related tert-butyl furan-3-ylcarbamates has been characterized using advanced 2D heteronuclear NMR techniques, providing insights into their molecular architecture. This detailed characterization is crucial for understanding the behavior and reactivity of these compounds in various chemical contexts (Aouine et al., 2016).

  • Crystallography and Hirshfeld Surface Analysis : The crystal structure and intermolecular interactions of tert-butyl furan-3-ylcarbamate derivatives have been explored through single-crystal X-ray diffraction and Hirshfeld surface analysis. This research sheds light on the solid-state properties of these compounds, which is essential for material science applications (Dawa El Mestehdi et al., 2022).

Advanced Organic Synthesis and Medicinal Chemistry

  • Synthesis of Complex Molecules : Tert-butyl furan-3-ylcarbamate serves as a building block in the synthesis of complex molecules, such as intermediates in the manufacture of pharmaceuticals and biologically active compounds. Its utility in constructing polysubstituted furans through rearrangement and radical addition reactions highlights its significance in developing new therapeutic agents and materials (Zheng, Lu, & Li, 2013).

properties

IUPAC Name

tert-butyl N-(furan-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-9(2,3)13-8(11)10-7-4-5-12-6-7/h4-6H,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFLPNJYWRKWFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=COC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20480461
Record name TERT-BUTYL FURAN-3-YLCARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl furan-3-ylcarbamate

CAS RN

56267-48-2
Record name 1,1-Dimethylethyl N-3-furanylcarbamate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name TERT-BUTYL FURAN-3-YLCARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(furan-3-yl)carbamate
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Synthesis routes and methods

Procedure details

3-Furoic acid (5.60 g, 1.0 eq) was dissolved in tert-butanol (200 ml) and treated with triethylamine (10 ml, 1.4 eq) and diphenyl phosphoryl azide (12 ml, 1.1 eq). Mixture was heated at reflux for 18 h. Reaction mixture was cooled to room temperature, then concentrated to 50 ml and poured into saturated aq. NaHCO3. Mixture was stirred at 0° C. for 2 h. Solid was collected by filtration and dried under high vacuum. The crude reaction mixture was purified by flash chromatography to yield tert-butyl furan-3-ylcarbamate 32 (6.95 g, 76%): 1H NMR (CDCl3, 400 MHz) δ 7.71 (bs, 1H), 7.27 (m, 1H), 6.27 (bs, 1H), 6.20 (bs, 1H), 1.50 (s, 9H); MS (Q1) 184 (M)+.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
TP Heffron, BQ Wei, A Olivero, ST Staben… - Journal of medicinal …, 2011 - ACS Publications
… To a solution of tert-butyl furan-3-ylcarbamate (1.7 g, 1.0 equiv) in THF (50 mL) at −30 C was added TMEDA (1.75 mL, 1.3 equiv) followed by 1.6 M solution of n-butyllithium (8.4 mL, …
Number of citations: 78 pubs.acs.org
Z Wu, Y Bai, J Jin, T Jiang, H Shen, Q Ju, Q Zhu… - European Journal of …, 2021 - Elsevier
… The Curtius rearrangement of 3-furoic acid (10) afforded tert-butyl furan-3-ylcarbamate (11) to which an ester group was introduced in the presence of n-butyl lithium to afford 12. Then, …
Number of citations: 17 www.sciencedirect.com
D James - 2014 - core.ac.uk
The replacement of silicon as a semiconductor within photovoltaics and transistors is key to producing cheaper and easier to produce devices, which can go some way towards tackling …
Number of citations: 3 core.ac.uk

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